

Spectroscopic Profile of N-Benzoyl-L-glutamic Acid: A Technical Guide

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Compound of Interest

Compound Name: Bz-Glu-OH

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This technical guide provides a comprehensive overview of the spectroscopic data for N-Benzoyl-L-glutamic acid, a key derivative of the amino acid L-glutamic acid. The information presented herein is essential for the characterization and analysis of this compound in research and development settings.

Spectroscopic Data

The following tables summarize the expected and reported spectroscopic data for N-Benzoyl-L-glutamic acid. While direct access to comprehensive, publicly available raw spectral data is limited, this guide provides key information based on data from reputable sources.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of N-Benzoyl-L-glutamic acid in solution. The following tables outline the expected chemical shifts for ^1H and ^{13}C NMR.

Table 1: ^1H NMR Spectroscopic Data for N-Benzoyl-L-glutamic acid

Protons	Chemical Shift (ppm)	Multiplicity	Coupling Constant (J) Hz
Aromatic (C ₆ H ₅)	7.4 - 7.9	Multiplet	-
Amide (NH)	~8.5	Doublet	-
α-CH	4.5 - 4.7	Multiplet	-
β-CH ₂	2.0 - 2.3	Multiplet	-
γ-CH ₂	2.4 - 2.6	Multiplet	-
Carboxylic Acid (2x COOH)	> 10 (broad)	Singlet	-

Note: Expected values are based on the chemical structure and typical chemical shifts for similar functional groups. Actual values may vary depending on the solvent and experimental conditions. Spectra are available from Sigma-Aldrich Co. LLC.[\[1\]](#)

Table 2: ¹³C NMR Spectroscopic Data for N-Benzoyl-L-glutamic acid

Carbon	Chemical Shift (ppm)
Carbonyl (C=O, Benzoyl)	167 - 168
Carbonyl (C=O, Carboxylic Acids)	173 - 177
Aromatic (C ₆ H ₅)	127 - 134
α-CH	52 - 54
β-CH ₂	27 - 29
γ-CH ₂	30 - 32

Note: Expected values are based on the chemical structure and typical chemical shifts. Actual values may vary depending on the solvent and experimental conditions. Spectra are available from Sigma-Aldrich Co. LLC.[\[1\]](#)

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in N-Benzoyl-L-glutamic acid.

Table 3: IR Spectroscopic Data for N-Benzoyl-L-glutamic acid

Functional Group	Wavenumber (cm ⁻¹)	Intensity
O-H Stretch (Carboxylic Acid)	2500 - 3300	Broad
N-H Stretch (Amide)	3200 - 3400	Medium
C-H Stretch (Aromatic)	3000 - 3100	Medium
C-H Stretch (Aliphatic)	2850 - 3000	Medium
C=O Stretch (Carboxylic Acid)	1700 - 1730	Strong
C=O Stretch (Amide I)	1630 - 1660	Strong
N-H Bend (Amide II)	1515 - 1550	Strong
C=C Stretch (Aromatic)	1450 - 1600	Medium

Note: ATR-IR spectra are available from Bio-Rad Laboratories, Inc. and TCI Chemicals India Pvt. Ltd.^[1] The data was obtained using a Bruker Tensor 27 FT-IR instrument with an ATR-Neat technique.^[1]

Experimental Protocols

Detailed experimental protocols are crucial for the accurate and reproducible acquisition of spectroscopic data.

NMR Spectroscopy (Generalized Protocol)

1. Sample Preparation:

- Weigh 5-10 mg of N-Benzoyl-L-glutamic acid.
- Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O with pH adjustment, or CD₃OD) in a 5 mm NMR tube.

- Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

2. Data Acquisition:

- Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- ^1H NMR:
 - Acquire a standard one-dimensional proton spectrum.
 - Typical parameters: pulse angle of $30\text{--}45^\circ$, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR:
 - Acquire a proton-decoupled one-dimensional carbon spectrum.
 - A larger number of scans will be necessary compared to ^1H NMR due to the lower natural abundance of the ^{13}C isotope.
 - Typical parameters: pulse angle of $30\text{--}45^\circ$, acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

3. Data Processing:

- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Phase correct the resulting spectrum.
- Perform baseline correction.
- Calibrate the chemical shift scale using the residual solvent peak as a reference.
- Integrate the signals in the ^1H NMR spectrum.
- Identify peak multiplicities and determine coupling constants in the ^1H NMR spectrum.

IR Spectroscopy (ATR Protocol)

1. Sample Preparation:

- Ensure the Attenuated Total Reflectance (ATR) crystal (e.g., diamond or germanium) is clean. Clean with a suitable solvent like isopropanol and allow it to dry completely.
- Place a small amount of solid N-Benzoyl-L-glutamic acid powder directly onto the ATR crystal.
- Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

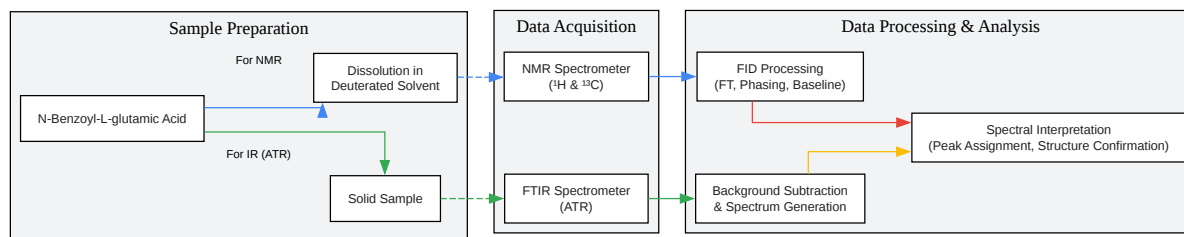
2. Data Acquisition:

- Instrument: A Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor 27 FT-IR.^[1]
- Record a background spectrum of the clean, empty ATR crystal.
- Record the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.
- Typically, spectra are collected over a range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} .

Visualizations

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of N-Benzoyl-L-glutamic acid.



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Caption: Workflow for NMR and IR spectroscopic analysis.

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References

- 1. N-Benzoyl-L-glutamic acid | $\text{C}_{12}\text{H}_{13}\text{NO}_5$ | CID 11345724 - PubChem [pubchem.ncbi.nlm.nih.gov]
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